2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide
Description
2-({6-[(2,3-Dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide is a synthetic acetamide derivative featuring a hybrid structure combining indole, pyranone, and arylacetamide moieties. The indole group (2,3-dihydro-1H-indol-1-yl) is linked via a methyl bridge to a 4-oxo-4H-pyran scaffold, which is further substituted with an acetamide chain terminating in a 4-ethylphenyl group. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazole-acetamides, Orco agonists) indicate relevance in neuropharmacology and kinase inhibition .
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-17-7-9-19(10-8-17)25-24(28)16-30-23-15-29-20(13-22(23)27)14-26-12-11-18-5-3-4-6-21(18)26/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUNFFYUWDULDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally the acetamide group is introduced. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction can lead to the formation of indoline derivatives .
Scientific Research Applications
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Substituent Effects and Pharmacological Implications
- Core Scaffolds: The pyranone-indole system in the target compound contrasts with the triazole-sulfanyl cores of VUAA-1 and OLC-12, which are optimized for receptor agonism .
- Molecular Weight: The target compound (390.43 g/mol) is smaller than quinoline-based analogs (e.g., 650.71 g/mol in ), suggesting better pharmacokinetic profiles for central nervous system targeting.
Biological Activity
The compound 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties based on diverse research findings.
Structural Characteristics
The compound features a pyran ring fused with an indole moiety, which is known to contribute to various biological activities. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The structural complexity includes multiple functional groups that may interact with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with pyran-based intermediates. One study highlights a green chemistry approach for synthesizing similar indole-pyran derivatives using various solvents and catalysts, achieving yields up to 95% under optimized conditions .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Various derivatives have shown strong activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported inhibition zones of up to 98% against Escherichia coli and Staphylococcus aureus at concentrations of 20 mg/mL .
| Compound | Gram-positive Bacteria (Inhibition Zone in mm) | Gram-negative Bacteria (Inhibition Zone in mm) |
|---|---|---|
| Compound 6 | 21.4 ± 0.5 | 20.0 ± 0.5 |
| Compound 7 | 23.0 ± 0.5 | 22.5 ± 0.5 |
| Compound 8 | 25.0 ± 0.5 | 24.0 ± 0.5 |
Antifungal Activity
The compound has also demonstrated antifungal activity against various species, including Candida albicans and Cryptococcus neoformans. In one study, it exhibited an inhibition zone of 87.9% against Candida albicans at a dosage of 20 mg/mL .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties as well:
- Cell Line Studies : In vitro testing on various cancer cell lines has shown that similar compounds can induce apoptosis and inhibit cell proliferation effectively.
- Mechanism of Action : The proposed mechanism involves the interaction with cellular pathways related to apoptosis and cell cycle regulation, potentially through modulation of Bcl-2 family proteins .
Case Studies
Several case studies have documented the efficacy of compounds related to the target structure:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
